molecular formula C10H15FO2 B13700048 Ethyl 4-Fluorocyclohexylideneacetate

Ethyl 4-Fluorocyclohexylideneacetate

Cat. No.: B13700048
M. Wt: 186.22 g/mol
InChI Key: IECDUEUPHKOOMQ-UHFFFAOYSA-N
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Description

Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity in analogs, which may influence its functional profile compared to non-fluorinated or chlorinated counterparts .

Properties

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

ethyl 2-(4-fluorocyclohexylidene)acetate

InChI

InChI=1S/C10H15FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7,9H,2-6H2,1H3

InChI Key

IECDUEUPHKOOMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Fluorocyclohexylideneacetate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like benzene under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Preparation of the Anion: Sodium hydride is added to dry benzene, followed by the slow addition of triethyl phosphonoacetate. The mixture is stirred at room temperature to form the anion.

    Addition of Cyclohexanone: Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is typically purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Fluorocyclohexylideneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexylideneacetates.

Scientific Research Applications

Ethyl 4-Fluorocyclohexylideneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-Fluorocyclohexylideneacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 4-fluorocyclohexylideneacetate with related esters, focusing on molecular properties, substituent effects, and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Applications Key Properties
This compound (Target) C₁₀H₁₃FO₂ (estimated) ~184.2 (estimated) 4-fluoro, cyclohexylidene Research chemical (inferred) Enhanced lipophilicity due to fluorine; potential agrochemical activity
Ethyl 4,4'-dichlorobenzilate (Chlorobenzilate) C₁₆H₁₄Cl₂O₃ 325.19 4,4'-dichloro, benzilate Acaricide (pesticide) Chlorine substituents improve stability and pesticidal efficacy
Trinexapac-ethyl C₁₃H₁₈ClO₅ 313.78 Cyclopropylhydroxymethylene Plant growth regulator Inhibits gibberellin biosynthesis; ethyl ester enhances bioavailability
Carfentrazone-ethyl C₁₅H₁₄ClF₃N₃O₃ 412.74 4-fluoro, triazolone Herbicide Fluorine increases oxidative stability; targets protoporphyrinogen oxidase

Structural and Functional Analysis

  • Fluorine vs. Chlorine Substituents : this compound’s fluorine atom likely confers greater electronegativity and metabolic resistance compared to chlorinated analogs like chlorobenzilate. This could translate to longer environmental persistence or altered toxicity profiles .
  • Ethyl Ester Group : As seen in trinexapac-ethyl and carfentrazone-ethyl, the ethyl ester improves solubility in lipid matrices, facilitating membrane penetration and systemic distribution in plants or pests .

Research Findings and Gaps

  • Bioactivity : Fluorinated esters like carfentrazone-ethyl exhibit potent herbicidal activity, suggesting this compound could share similar mechanisms (e.g., enzyme inhibition) .
  • Environmental Impact : Fluorine’s persistence raises concerns about bioaccumulation, warranting further ecotoxicological studies.
  • Data Limitations : Specific data on the target compound’s synthesis, toxicity, and efficacy are scarce, emphasizing the need for targeted research.

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